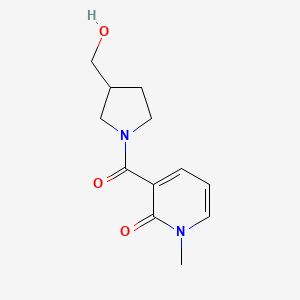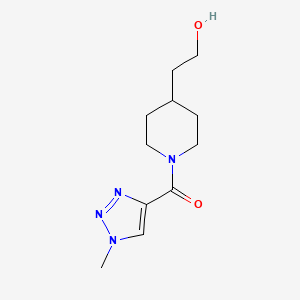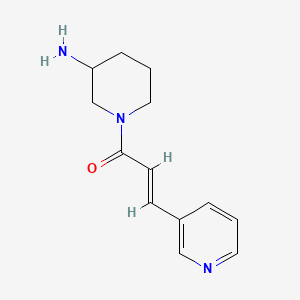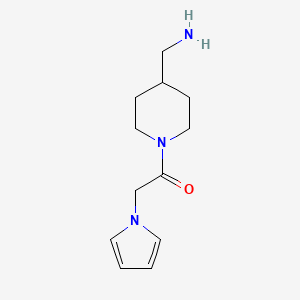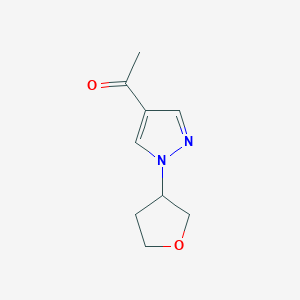
(3-Azidoazetidin-1-yl)(2-hydroxypyridin-3-yl)methanone
Overview
Description
3-Azidoazetidin-1-yl)(2-hydroxypyridin-3-yl)methanone, also known as AHP, is an organic compound belonging to the family of azetidinones. It is a versatile molecule that has been widely studied due to its interesting properties and potential applications in various scientific fields. AHP is a colorless, odourless solid that can be synthesized in the laboratory. It has the molecular formula C6H8N2O2 and a molecular weight of 136.13 g/mol.
Mechanism of Action
The mechanism of action of (3-Azidoazetidin-1-yl)(2-hydroxypyridin-3-yl)methanone is not fully understood. However, it is believed that (3-Azidoazetidin-1-yl)(2-hydroxypyridin-3-yl)methanone acts by binding to various proteins and enzymes in the body, resulting in changes in their activity. Additionally, (3-Azidoazetidin-1-yl)(2-hydroxypyridin-3-yl)methanone has been found to interact with various receptors in the body, resulting in changes in their activity.
Biochemical and Physiological Effects
(3-Azidoazetidin-1-yl)(2-hydroxypyridin-3-yl)methanone has been found to have a range of biochemical and physiological effects. It has been found to have anti-inflammatory and anti-oxidant effects, as well as being able to inhibit the growth of certain cancer cells. Additionally, (3-Azidoazetidin-1-yl)(2-hydroxypyridin-3-yl)methanone has been found to have an effect on the immune system, as it has been found to increase the production of certain cytokines.
Advantages and Limitations for Lab Experiments
(3-Azidoazetidin-1-yl)(2-hydroxypyridin-3-yl)methanone has a number of advantages and limitations for lab experiments. One of the main advantages of (3-Azidoazetidin-1-yl)(2-hydroxypyridin-3-yl)methanone is its low cost and ease of synthesis. Additionally, (3-Azidoazetidin-1-yl)(2-hydroxypyridin-3-yl)methanone is relatively stable and has a low toxicity, making it a safe compound to work with in the laboratory. However, (3-Azidoazetidin-1-yl)(2-hydroxypyridin-3-yl)methanone is not soluble in water, making it difficult to work with in aqueous solutions. Additionally, (3-Azidoazetidin-1-yl)(2-hydroxypyridin-3-yl)methanone is not very soluble in organic solvents, making it difficult to use in certain types of experiments.
Future Directions
Due to its versatility and potential applications, (3-Azidoazetidin-1-yl)(2-hydroxypyridin-3-yl)methanone has a range of possible future directions. One potential future direction is the development of (3-Azidoazetidin-1-yl)(2-hydroxypyridin-3-yl)methanone-based pharmaceuticals. Additionally, (3-Azidoazetidin-1-yl)(2-hydroxypyridin-3-yl)methanone could be used to synthesize a range of polymers and dyes. Furthermore, (3-Azidoazetidin-1-yl)(2-hydroxypyridin-3-yl)methanone could be used to develop nanomaterials for use in various applications. Additionally, (3-Azidoazetidin-1-yl)(2-hydroxypyridin-3-yl)methanone could be used to develop peptide-based drugs. Finally, (3-Azidoazetidin-1-yl)(2-hydroxypyridin-3-yl)methanone could be used to develop new treatments for various diseases, such as cancer and autoimmune diseases.
Scientific Research Applications
(3-Azidoazetidin-1-yl)(2-hydroxypyridin-3-yl)methanone has been widely studied for its potential applications in various scientific fields. It has been used as a starting material for the synthesis of pharmaceuticals, such as anticonvulsants and anti-inflammatory agents. It has also been used to synthesize a range of polymers and dyes. (3-Azidoazetidin-1-yl)(2-hydroxypyridin-3-yl)methanone has been used in the field of biotechnology, as it has been found to be a useful tool for the preparation of peptide-based drugs. Additionally, (3-Azidoazetidin-1-yl)(2-hydroxypyridin-3-yl)methanone has been used in the field of materials science, as it has been found to be a useful tool for the synthesis of nanomaterials.
properties
IUPAC Name |
3-(3-azidoazetidine-1-carbonyl)-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O2/c10-13-12-6-4-14(5-6)9(16)7-2-1-3-11-8(7)15/h1-3,6H,4-5H2,(H,11,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQCSEPWTGNGOOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CNC2=O)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Azidoazetidin-1-yl)(2-hydroxypyridin-3-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






